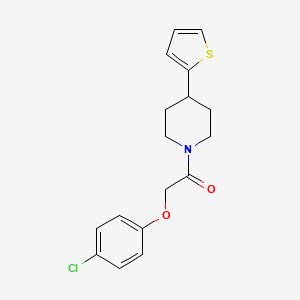

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine ring substituted with a thiophen-2-yl group at the 4-position and an ethanone moiety linked to a 4-chlorophenoxy group. This structure combines aromatic (chlorophenoxy, thiophene) and heterocyclic (piperidine) components, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies, to assemble the piperidine-thiophene core and attach the chlorophenoxy-ethanone moiety .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c18-14-3-5-15(6-4-14)21-12-17(20)19-9-7-13(8-10-19)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMLGPWHJNXAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

Formation of the Piperidinyl Intermediate: The thiophen-2-yl group is introduced to piperidine through a nucleophilic substitution reaction.

Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidinyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues

Structurally related compounds share the ethanone-piperidine framework but differ in substituents. Key examples include:

Key Observations :

- Thiophene vs. Tetrazole : The thiophen-2-yl group in the target compound enhances π-π stacking interactions in receptor binding compared to tetrazole-containing analogues, which may prioritize hydrogen bonding .

- Chlorophenoxy vs. Trifluoromethylphenyl: The 4-chlorophenoxy group improves lipophilicity and membrane permeability relative to polar trifluoromethylphenyl derivatives, impacting bioavailability .

- Piperidine vs.

Physicochemical Properties

- Melting Point: Similar piperidine-ethanone derivatives exhibit melting points of 158–163°C (e.g., ), suggesting the target compound may fall within this range.

- Isomerization: Variable-temperature NMR studies (e.g., ) reveal that ethanone-linked piperidine compounds undergo isomerization with energy barriers ~67 kJ/mol, impacting stability in solution.

- Spectral Data: IR and NMR profiles would align with analogues, showing carbonyl stretches ~1700 cm⁻¹ and distinct aromatic proton shifts for thiophene (δ 6.8–7.4 ppm) and chlorophenoxy (δ 7.2–7.6 ppm) groups .

Activité Biologique

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a chlorophenoxy group and a thiophenyl-substituted piperidine, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is . The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Chlorophenoxy Group | Affects lipophilicity and receptor binding. |

| Piperidine Ring | Provides a basic nitrogen atom for interaction with biological targets. |

| Thiophenyl Group | Enhances biological activity through electron donation. |

Synthesis Methods

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves several steps:

- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent under basic conditions.

- Synthesis of the Thiophenyl Piperidine Intermediate : Reaction of thiophene with piperidine in a catalytic environment.

- Coupling Reaction : Final coupling of the chlorophenoxy intermediate with the thiophenyl piperidine intermediate under specific conditions.

These synthetic routes have been optimized for yield and purity, allowing for further exploration of the compound's biological properties .

The biological activity of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is primarily mediated through its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit various biological pathways associated with disease processes. The compound may modulate enzyme activity by binding to active sites or allosteric sites, leading to altered metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives similar to 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone possess significant antimicrobial properties. For example, compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

In a study evaluating various synthesized compounds, some demonstrated notable cytotoxic effects against cancer cell lines. Specifically, one analog exhibited an IC50 value of 700 nM in a 17β-HSD Type 3 assay, indicating potential as an anticancer agent . The mechanism involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. It has shown effectiveness as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- In Vitro Studies : A series of piperidine-derived compounds were evaluated for their inhibitory effects on cancer cell proliferation. One compound showed a significant reduction in cell viability at low concentrations.

- In Vivo Studies : Animal models treated with similar compounds displayed reduced tumor growth rates compared to control groups, suggesting a potential therapeutic application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.